Daunorubicinol
Descripción general
Descripción
Daunorubicinol es un metabolito de la daunorubicina, un antibiótico antraciclínico utilizado principalmente en la quimioterapia. Es conocido por su papel en el tratamiento de varios tipos de leucemia, incluida la leucemia mieloide aguda y la leucemia linfoblástica aguda . El this compound conserva las propiedades citotóxicas de su compuesto madre, la daunorubicina, y contribuye a los efectos terapéuticos generales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El daunorubicinol se sintetiza típicamente mediante la reducción de la daunorubicina. Este proceso implica el uso de agentes reductores como el borohidruro de sodio o la hidrogenación catalítica . Las condiciones de reacción deben controlarse cuidadosamente para garantizar la reducción selectiva del grupo carbonilo en la daunorubicina para formar this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la fermentación de Streptomyces peucetius, seguida de la extracción y purificación de la daunorubicina. La daunorubicina se reduce químicamente para producir this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: El daunorubicinol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar de nuevo a daunorubicina en condiciones específicas.
Reducción: Una reducción adicional puede conducir a la formación de otros metabolitos.
Sustitución: Se pueden producir varias reacciones de sustitución en los grupos hidroxilo y amino.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: El borohidruro de sodio o la hidrogenación catalítica son agentes reductores comunes.
Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los haluros de alquilo para reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen daunorubicina, otros metabolitos reducidos y derivados sustituidos de this compound .
Aplicaciones Científicas De Investigación
El daunorubicinol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento químico de las antraciclinas.
Biología: Se investiga por sus interacciones con los componentes celulares y su papel en el metabolismo celular.
Medicina: Se ha estudiado ampliamente por sus efectos terapéuticos en el tratamiento de la leucemia.
Industria: Se emplea en el desarrollo de nuevos agentes quimioterapéuticos y sistemas de administración de fármacos.
Mecanismo De Acción
El daunorubicinol ejerce sus efectos intercalándose en el ADN e inhibiendo la enzima topoisomerasa II. Esta inhibición evita la relajación del ADN superenrollado, bloqueando así la replicación y transcripción del ADN. El compuesto también genera radicales libres, lo que lleva a un daño oxidativo a los componentes celulares .
Compuestos similares:
Doxorubicina: Otro antibiótico antraciclínico con mecanismos de acción similares, pero con diferentes propiedades farmacocinéticas.
Epirubicina: Un derivado de la doxorubicina con una estructura química ligeramente alterada, lo que lleva a diferentes efectos terapéuticos.
Idarubicina: Un derivado sintético de la daunorubicina con mayor lipofilia y mejor captación celular
Singularidad: El this compound es único debido a su papel específico como metabolito de la daunorubicina, contribuyendo a los efectos terapéuticos generales del compuesto madre. Su perfil farmacocinético distinto y sus interacciones con los componentes celulares lo convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos .
Comparación Con Compuestos Similares
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Epirubicin: A derivative of doxorubicin with a slightly altered chemical structure, leading to different therapeutic effects.
Idarubicin: A synthetic derivative of daunorubicin with enhanced lipophilicity and improved cellular uptake
Uniqueness: Daunorubicinol is unique due to its specific role as a metabolite of daunorubicin, contributing to the overall therapeutic effects of the parent compound. Its distinct pharmacokinetic profile and interactions with cellular components make it a valuable compound in both research and clinical settings .
Actividad Biológica
Daunorubicinol (DNRol) is a significant metabolite of daunorubicin (DNR), a widely used anthracycline antibiotic in cancer therapy. Although DNR is known for its potent cytotoxic effects, DNRol exhibits different biological activities, which are crucial for understanding its role in cancer treatment and potential side effects.
-
Cytotoxicity : this compound retains some cytotoxic activity, albeit at a lower potency compared to its parent compound, daunorubicin. Its mechanism involves:
- Intercalation into DNA : Similar to DNR, DNRol can intercalate into DNA, disrupting replication and transcription processes .
- Inhibition of Topoisomerase II : DNRol may also inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : DNR and its metabolites can induce oxidative stress through the generation of ROS, leading to cellular damage .
-
Pharmacokinetics : The pharmacokinetic profile of DNRol differs significantly from DNR:
- Absorption and Distribution : DNRol is more polar than DNR, which affects its cellular uptake and distribution . The median area under the curve (AUC) for DNRol was reported as 2200 ng/mL·hr, indicating substantial systemic exposure following administration .
- Metabolism : The conversion of DNR to DNRol primarily occurs through the action of carbonyl reductases (CBR1 and CBR3), which reduce the carbonyl group in the daunorubicin structure .
Comparative Efficacy
Research indicates that while daunorubicin is more effective in inducing apoptosis in cancer cells, DNRol contributes to the overall antitumor effect. In vitro studies have shown that DNRol can suppress RNA synthesis effectively, suggesting it may still play a role in therapeutic efficacy despite its reduced potency .
Case Studies and Clinical Implications
Several studies have explored the implications of DNRol in clinical settings:
- Cardiotoxicity : Aging has been shown to exacerbate the cardiotoxic effects associated with both daunorubicin and this compound. This highlights the importance of monitoring cardiac function in patients undergoing treatment with these agents .
- Drug Resistance : In various cancer cell lines, increased expression of carbonyl reductases has been linked to reduced sensitivity to daunorubicin, indicating a potential mechanism for drug resistance where higher levels of DNRol may be produced .
Table: Summary of Biological Activities
Activity Type | Daunorubicin (DNR) | This compound (DNRol) |
---|---|---|
Cytotoxicity | High | Moderate |
Mechanism | DNA intercalation, Topoisomerase II inhibition | DNA intercalation, ROS generation |
Pharmacokinetics AUC | 577 ng/mL·hr | 2200 ng/mL·hr |
Metabolic Conversion | Primary metabolite | Secondary metabolite |
Cardiotoxicity Risk | High | High |
Role in Drug Resistance | Yes | Yes |
Propiedades
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZFVLKJYFNQW-PRFXOSGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28008-53-9 (hydrochloride) | |
Record name | Daunorubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
529.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28008-55-1 | |
Record name | Daunorubicinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28008-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daunorubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028008551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl) oxy]-6,8,11-trihydroxy-8-[(1RS)-1-hydroxyethyl]-1-methoxy-7,8,9,10- tetrahydrotetracen-5,12-dion-Hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAUNORUBICINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDU8YIP30L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.